molecular formula C16H16BrN3O3S B2840253 2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034300-01-9

2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2840253
CAS No.: 2034300-01-9
M. Wt: 410.29
InChI Key: LWYFMOKZFNUIAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another method involves the reaction of chloroacetamide with 2 equivalents of γ-aminobutyric acid potassium salts .

Scientific Research Applications

Synthesis and Structural Characterization

Compounds related to "2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide" have been synthesized and characterized for potential therapeutic applications, including as antagonists for CCR5 in HIV-1 infection prevention. These compounds exhibit promising bioactivity and serve as candidate compounds for drug development (Cheng De-ju, 2015).

Photophysicochemical Properties

Research on zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide units has revealed their potential as photosensitizer candidates in photodynamic therapy for cancer treatment. These compounds exhibit good solubility, fluorescence, singlet oxygen production, and photostability, which are critical properties for their application in photodynamic therapy (Gülen Atiye Öncül, Ö. Öztürk, M. Pişkin, 2022).

Antimicrobial and Antifungal Activities

Novel derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Compounds such as N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide exhibited significant activity against pathogenic bacterial and fungal strains, highlighting their potential as antimicrobial agents (V. L. Ranganatha et al., 2018).

Molecular and Supramolecular Structures

The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have been studied. These compounds are of interest for their prospective ligand properties for metal coordination, contributing to the development of new materials and catalytic processes (Danielle L Jacobs et al., 2013).

Preparation and Reaction Studies

Research has also been conducted on the preparation and reaction of halogenated polyalkylbenzenes, such as using N-halosuccinimide and acidic catalysts for ring halogenations. These studies provide insights into synthetic pathways for designing halogenated compounds with potential industrial and pharmaceutical applications (P. Bovonsombat, E. Mcnelis, 1993).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit significant activity against various biological targets

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in the biological processes . The specific interactions and resulting changes would depend on the nature of the target and the structure of the compound.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways . The specific pathways affected would depend on the nature of the target and the structure of the compound.

Result of Action

Similar compounds have been found to have significant effects at the molecular and cellular level . The specific effects would depend on the nature of the target and the structure of the compound.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

Properties

IUPAC Name

2-bromo-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O3S/c17-13-4-1-2-5-14(13)24(22,23)19-11-12-7-8-18-15(10-12)20-9-3-6-16(20)21/h1-2,4-5,7-8,10,19H,3,6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYFMOKZFNUIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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